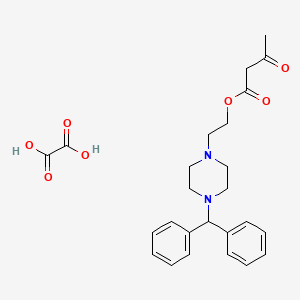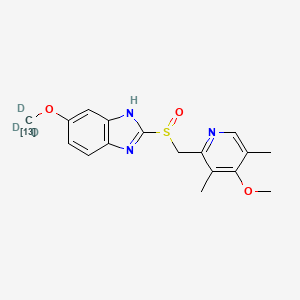
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H6BBrF2O3 . It has a molecular weight of 266.83 .
Molecular Structure Analysis
The InChI code for 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is 1S/C7H6BBrF2O3/c1-14-7-3 (8 (12)13)2-4 (9)5 (10)6 (7)11/h2,12-13H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid, are valuable building blocks in organic synthesis. They are used in various reactions such as Suzuki-Miyaura cross-coupling and copper-catalyzed trifluoromethylthiolation .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 204-206 °C . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst to form biaryl structures. This process is widely used in the pharmaceutical industry for the construction of complex molecular architectures.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is the palladium (II) complex . This compound is a boron reagent used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs when the boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The key biochemical pathway involved in the action of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid is influenced by the reaction conditions. The SM coupling reaction is known for its mild and functional group tolerant conditions . The stability and environmental benign nature of the organoboron reagents used in this reaction, including 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid, contribute to its broad application .
Eigenschaften
IUPAC Name |
(5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2,12-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPNDUNUBIEKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681681 |
Source


|
| Record name | (5-Bromo-3,4-difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid | |
CAS RN |
1256346-43-6 |
Source


|
| Record name | (5-Bromo-3,4-difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)


![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)






